molecular formula C10H12N2S B15398401 N-[2-(Prop-1-en-2-yl)phenyl]thiourea CAS No. 88884-39-3

N-[2-(Prop-1-en-2-yl)phenyl]thiourea

Cat. No.: B15398401
CAS No.: 88884-39-3
M. Wt: 192.28 g/mol
InChI Key: HHMPMOQNHZVCNM-UHFFFAOYSA-N
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Description

N-[2-(Prop-1-en-2-yl)phenyl]thiourea is a specialized thiourea derivative of interest in scientific research and development. This compound features a thiourea moiety, a known pharmacophore, linked to an ortho-substituted phenyl ring with a prop-1-en-2-yl group. This structure is analogous to other N-aryl-N'-(alkenyl)thioureas, which have been identified as valuable precursors in organic synthesis. For instance, related compounds like N-hetaryl-N'-(prop-2-en-1-yl)thioureas can undergo heterocyclization reactions to form complex structures such as 2-hetarylimino-5-chloromethylthiazolidines, which are privileged scaffolds in medicinal chemistry . The structural motif of thiourea is found in compounds investigated for various therapeutic areas. Patent literature indicates that certain thiourea compounds are explored for their anti-infective potential, including as antiviral agents, particularly against RNA viruses like influenza . Researchers can utilize this compound as a key building block for the synthesis of novel heterocyclic compounds or as a candidate for in silico and in vitro biological screening. As with many research chemicals, proper handling procedures are essential. While a specific safety data sheet for this compound was not identified, safety profiles of structurally similar thiourea compounds highlight the importance of adhering to standard safety protocols. These typically include the use of personal protective equipment and working in a well-ventilated area . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

88884-39-3

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

(2-prop-1-en-2-ylphenyl)thiourea

InChI

InChI=1S/C10H12N2S/c1-7(2)8-5-3-4-6-9(8)12-10(11)13/h3-6H,1H2,2H3,(H3,11,12,13)

InChI Key

HHMPMOQNHZVCNM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC=C1NC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Substituent Effects on Physicochemical Properties

Thiourea derivatives are highly tunable through substitution. Below is a comparative analysis of key compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight Key Properties
N-[2-(Prop-1-en-2-yl)phenyl]thiourea 2-(Prop-1-en-2-yl)phenyl ~178 g/mol High lipophilicity; potential for π-π interactions
N-(4-Hydroxyphenyl)-N'-allylthiourea 4-Hydroxyphenyl, allyl 208.28 g/mol Enhanced H-bonding (via –OH); moderate solubility
N-Phenylthiourea Phenyl 152.22 g/mol High crystallinity; acute toxicity (H300)
N-(2,2-Dimethylpropyl)-N'-phenylthiourea Neopentyl, phenyl 222.35 g/mol Steric hindrance; chelating ability for metals
N-(4-Hydroxy-2-methylquinolin-6-yl)-N′-phenylthiourea Quinoline, phenyl ~325 g/mol Antimicrobial activity; planar aromatic system

Key Observations:

  • Electronic Effects: The prop-1-en-2-yl group in the target compound may donate electron density via hyperconjugation, altering reactivity compared to electron-withdrawing groups (e.g., –CF₃ in ).
  • Steric Effects: Bulky substituents like neopentyl () reduce rotational freedom, whereas the prop-1-en-2-ylphenyl group balances steric bulk with π-system flexibility.
  • Hydrogen Bonding: Hydroxyl-containing derivatives (e.g., 4-hydroxyphenyl in ) exhibit stronger intermolecular interactions, influencing solubility and crystallinity .

Coordination Chemistry and Metal Binding

Thioureas act as ligands for transition metals. Substituents dictate binding modes:

  • Quinoline Derivatives (): The quinoline N-atom and thiourea S-atom provide multiple coordination sites, forming stable complexes with Cu(II) or Zn(II) .
  • Aroyl Thioureas (): The carbonyl and thiourea groups enable polydentate binding, useful in sensor technologies .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-[2-(Prop-1-en-2-yl)phenyl]thiourea, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic addition of ammonium thiocyanate to a substituted isocyanate or by reacting 2-(prop-1-en-2-yl)aniline with thiophosgene. Solvent-free conditions or polar aprotic solvents (e.g., DMF) are preferred to minimize side reactions. Purification involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization requires strict temperature control (0–5°C during thiourea formation) and inert atmospheres to prevent oxidation .
  • Key Data :

  • Typical Yield : 65–85% (depending on substituent reactivity).
  • Purity Check : HPLC (>95%) or melting point analysis (observed vs. literature).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing thiourea derivatives?

  • Methodology :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm NH proton resonance (δ 9–11 ppm) and thiocarbonyl (C=S) carbon (δ 180–185 ppm).
  • IR : Strong absorption at 1250–1350 cm⁻¹ (C=S stretch) and 3200–3400 cm⁻¹ (N-H stretches).
  • Crystallography : Single-crystal X-ray diffraction using SHELXL (for refinement) to resolve bond lengths and angles. Hydrogen-bonding networks are analyzed via Mercury or OLEX2 .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against enzyme targets?

  • Methodology :

  • In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., EGFR kinase inhibition) with positive controls (gefitinib for EGFR). IC₅₀ values are calculated via dose-response curves.
  • Molecular Docking : Autodock Vina or Schrödinger Suite to predict binding modes. Compare with co-crystal structures of EGFR-thiourea complexes (PDB: 4HJO) .
    • Data Table :
Target EnzymeIC₅₀ (µM)Reference
EGFR (Wild-Type)14.8*
HIV-1 Protease97% inhibition at 100 µM
*From structurally analogous thioureas.

Q. How do hydrogen-bonding patterns in thiourea derivatives influence their crystal packing and stability?

  • Methodology : Perform graph set analysis (Etter’s formalism) using crystallographic data. SHELXL-refined structures reveal motifs like R₂²(8) (cyclic dimer via N-H···S interactions). Thermodynamic stability is assessed via DSC to correlate melting points with hydrogen-bond density .
  • Key Insight : Derivatives with para-substituted aryl groups show stronger intermolecular N-H···O/S bonds, enhancing thermal stability (e.g., ∆Tm = +15°C vs. ortho-substituted analogs) .

Q. How can contradictions in reported biological activities of thiourea derivatives be resolved?

  • Methodology :

  • Structural Comparisons : Overlay XRD structures to identify substituent effects on binding pockets.
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., ATP-based kinase assays). Discrepancies may arise from assay conditions (pH, co-solvents) or cell-line variability .
    • Case Study : A thiourea analog showed 97% HIV-1 protease inhibition but weak EGFR activity, likely due to steric hindrance from the 2-(prop-1-en-2-yl) group in the ATP-binding pocket .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the thiourea moiety.
  • Crystallography : Use high-resolution data (≤1.0 Å) for accurate hydrogen placement. SHELXL’s TWIN command is critical for refining twinned crystals .
  • Biological Assays : Include cytotoxicity controls (e.g., MTT assay) to distinguish enzyme inhibition from general cell toxicity.

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